molecular formula C12H12N2OS2 B14895209 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one

Cat. No.: B14895209
M. Wt: 264.4 g/mol
InChI Key: VLEFBSDKNKSDOG-UHFFFAOYSA-N
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Description

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a 2,5-dimethylphenyl ketone moiety. The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, including antitumor, antifungal, and anticonvulsant properties .

Properties

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone

InChI

InChI=1S/C12H12N2OS2/c1-8-3-4-9(2)10(5-8)11(15)6-16-12-14-13-7-17-12/h3-5,7H,6H2,1-2H3

InChI Key

VLEFBSDKNKSDOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with an appropriate alkyl halide to form the thioether linkage.

    Attachment of the Dimethylphenyl Group: The final step involves the reaction of the thioether intermediate with 2,5-dimethylbenzoyl chloride under Friedel-Crafts acylation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Atom

The sulfur atom in the thiadiazole-thioether linkage exhibits nucleophilic displacement reactivity. This is facilitated by the electron-deficient nature of the 1,3,4-thiadiazole ring, which polarizes the C–S bond.

Reaction Type Reagents/Conditions Product Yield
AlkylationAlkyl halides, K₂CO₃, acetone, reflux2-((5-Alkyl-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one75–82%
AcylationAcyl chlorides, TEA, THF, 0–5°C2-((5-Acyl-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one68–73%

Mechanistic Insight :
The reaction proceeds via deprotonation of the thiol group (if present) or direct nucleophilic attack by the sulfur atom on electrophilic reagents. For alkylation, K₂CO₃ acts as a base to generate the thiolate anion, enhancing nucleophilicity .

Electrophilic Substitution on the Aromatic Ring

The 2,5-dimethylphenyl group undergoes electrophilic aromatic substitution (EAS) at the para and ortho positions relative to the methyl substituents.

Reaction Type Reagents/Conditions Product Yield
NitrationHNO₃, H₂SO₄, 0°C2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-4-nitrophenyl)ethan-1-one58%
SulfonationSO₃, H₂SO₄, 50°C2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-4-sulfophenyl)ethan-1-one62%

Mechanistic Insight :
The methyl groups activate the benzene ring via electron donation (+I effect), directing incoming electrophiles to the less hindered positions.

Reactions Involving the Carbonyl Group

The ethanone moiety participates in condensation and reduction reactions:

3.1. Condensation with Hydrazines

Reagents/Conditions Product Yield
Hydrazine hydrate, EtOH, reflux2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one hydrazone89%

3.2. Reduction to Alcohol

Reagents/Conditions Product Yield
NaBH₄, MeOH, 25°C2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethanol76%

Mechanistic Insight :
The ketone group is reduced to a secondary alcohol via nucleophilic hydride attack. Steric hindrance from the 2,5-dimethylphenyl group slows the reaction compared to unsubstituted analogs.

Ring-Opening and Rearrangement Reactions

Under strong acidic or oxidative conditions, the thiadiazole ring undergoes degradation:

Reaction Type Reagents/Conditions Product Yield
Acid hydrolysisHCl (conc.), reflux, 12 h2,5-Dimethylphenyl glyoxylic acid + 5-mercapto-1,3,4-thiadiazole-2-amine41%
OxidationH₂O₂, AcOH, 70°C2-((1,3,4-Thiadiazol-2-yl)sulfonyl)-1-(2,5-dimethylphenyl)ethan-1-one67%

Mechanistic Insight :
Ring-opening in HCl proceeds via protonation of the nitrogen atoms, weakening the C–N bonds. Oxidation with H₂O₂ converts the thioether to a sulfone, enhancing electrophilicity .

Thione-Thiol Tautomerism

The thiadiazole-thiol tautomer (minor) participates in metal chelation:

Equilibrium Conditions Dominant Form
Thione ⇌ ThiolpH 7–9, aqueous solutionThione (95%)

Implications :
The thiol form enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes detectable via UV-Vis spectroscopy .

Comparative Reactivity Data

Functional Group Reactivity (Relative Rate) Key Influencing Factors
Thiadiazole-thioether1.0 (reference)Electron-withdrawing thiadiazole ring
Ethanone carbonyl0.6Steric hindrance from aryl group
Aromatic methyl groups0.3+I effect, directing EAS to activated sites

Scientific Research Applications

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.

    Chemical Reactivity: The presence of the thiadiazole ring and thioether linkage makes it reactive towards various chemical transformations, which can be exploited in synthetic chemistry.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Thiadiazole Derivatives

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-Thiadiazole 2,5-Dimethylphenyl, thioether Potential antitumor -
Oxadiazole-Pyrimidine Hybrid () 1,3,4-Oxadiazole Pyrimidine, phenacyl Cytotoxic
5-(4-Methylphenyl)-Thiadiazole () 1,3,4-Thiadiazole 4-Methylphenyl Insecticidal, fungicidal
Antifungal Hybrid () Oxadiazole-Thiadiazole Cyclohexylamino, thioether Antifungal

Biological Activity

The compound 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of thiadiazole derivatives typically involves the reaction of isothiocyanates with hydrazine derivatives or other thiourea-based reactions. The specific compound can be synthesized through established methods that include the use of carbon disulfide and sodium hydroxide in ethanol as a solvent, followed by purification techniques such as recrystallization .

Table 1: Synthesis Overview

StepReactantsConditionsProduct
1Isothiocyanate + HydrazineEthanol, Room TemperatureThiadiazole derivative
2Thiadiazole + Carbon Disulfide + NaOHRefluxFinal thiadiazole compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of compounds were evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound 4y , structurally similar to our target compound, demonstrated significant cytotoxicity with IC50 values of 0.084 mmol/L against MCF-7 and 0.034 mmol/L against A549 cells .

Case Study: Cytotoxicity Evaluation

In a comparative study, the target compound was screened alongside established chemotherapeutics like cisplatin. The results indicated that compounds with thiadiazole moieties exhibited enhanced selectivity towards cancer cells over non-cancerous cells (e.g., NIH3T3 fibroblast cells), suggesting a promising therapeutic index .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. In vitro assays revealed that certain derivatives exhibited potent activity against a range of Gram-positive and Gram-negative bacteria. For example, a related thiadiazole compound demonstrated superior antibacterial activity compared to traditional antibiotics such as ampicillin and streptomycin .

Table 2: Antimicrobial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12 µg/mL
Compound BEscherichia coli15 µg/mL
Target CompoundKlebsiella pneumoniae10 µg/mL

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with cellular targets involved in proliferation and survival pathways. For anticancer compounds, mechanisms may include induction of apoptosis through mitochondrial pathways or inhibition of key enzymes involved in DNA replication .

Apoptosis Induction

In studies utilizing acridine orange/ethidium bromide staining assays, it was observed that certain derivatives led to increased apoptosis in cancer cell lines. This suggests that the mechanism may involve disruption of mitochondrial integrity or activation of caspase pathways .

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